molecular formula C13H17BrO3 B3156532 2-Bromo-4-butoxy-5-ethoxybenzaldehyde CAS No. 832674-50-7

2-Bromo-4-butoxy-5-ethoxybenzaldehyde

Cat. No.: B3156532
CAS No.: 832674-50-7
M. Wt: 301.18 g/mol
InChI Key: HOBPRODZFPQTIG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-butoxy-5-ethoxybenzaldehyde consists of a benzene ring substituted with a bromine atom, a butoxy group, and an ethoxy group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.

Scientific Research Applications

Synthesis and Chemical Properties

Brominated benzaldehydes are key intermediates in organic synthesis, contributing to diverse chemical reactions and product formations. For instance, the unforeseen formation of 2-bromo-3-hydroxybenzaldehyde through bromination processes underscores the complexity and potential of bromination reactions in yielding various structurally related compounds (Otterlo et al., 2004). Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene via a series of reactions including bromination and hydrolysis highlights the role of brominated intermediates in the synthesis of complex molecules (Chen Bing-he, 2008).

Crystallography and Structural Analysis

The structural analysis of brominated benzaldehydes, as seen in the new polymorph of 2-bromo-5-hydroxy­benz­aldehyde, reveals insights into molecular arrangements and intermolecular interactions critical for materials science and crystal engineering (Silva et al., 2004). These studies are foundational for the development of new materials with specific optical, electronic, or mechanical properties.

Material Science and Liquid Crystals

Research into cinnamaldehyde-based molecules, including those derived from brominated benzaldehydes, has demonstrated their utility in creating liquid crystal materials with potential applications in displays and optical devices. The synthesis and characterization of these molecules focus on understanding the influence of different substituents on liquid crystalline behavior, offering a framework for designing materials with tailored properties (Jamain et al., 2020).

Environmental and Analytical Chemistry

Brominated benzaldehydes serve as ligands in the preconcentration of trace metal ions, demonstrating their utility in environmental monitoring and analytical chemistry. For example, bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine has been used to modify octadecyl silica disks for the preconcentration and detection of copper ions in water samples, highlighting the environmental applications of these compounds (Fathi & Yaftian, 2009).

Properties

IUPAC Name

2-bromo-4-butoxy-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-3-5-6-17-13-8-11(14)10(9-15)7-12(13)16-4-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBPRODZFPQTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)Br)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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